3-Chloro-2,6-difluorophenylboronic acid
Overview
Description
3-Chloro-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 . It is a solid substance that is stored in a dry, sealed environment, preferably under -20°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-2,6-difluorophenylboronic acid is 1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure .Chemical Reactions Analysis
3-Chloro-2,6-difluorophenylboronic acid can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also be used to prepare key intermediates for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,6-difluorophenylboronic acid include a molecular weight of 192.36 , a solid physical form , and a storage temperature of under -20°C .Scientific Research Applications
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Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boronic acids are used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
- Method : The reaction involves the use of a palladium catalyst and a base to facilitate the coupling of an organoboron compound (like a boronic acid) with a halide .
- Results : This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
-
Synthesis of Fluorinated Oligophenyls
- Field : Materials Science
- Application : 2,6-Difluorophenylboronic acid, a compound similar to 3-Chloro-2,6-difluorophenylboronic acid, has been used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl .
- Method : This compound is a key intermediate for the synthesis of 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors .
- Results : The resulting fluorinated oligophenyls have potential applications in the development of new materials for electronics .
-
Synthesis of Liquid Crystalline Compounds
- Field : Materials Chemistry
- Application : 3-Fluorophenylboronic acid, a compound related to 3-Chloro-2,6-difluorophenylboronic acid, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : These compounds are synthesized via palladium-catalyzed cross-coupling reactions .
- Results : The resulting liquid crystalline compounds have potential applications in the development of new materials for displays and other optical devices .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Pinacol boronic esters, which could include derivatives of 3-Chloro-2,6-difluorophenylboronic acid, can be used in a catalytic protodeboronation process .
- Method : This process involves a radical approach and can be paired with a Matteson–CH2– homologation .
- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence has been applied to methoxy protected ( )-D8-THC and cholesterol .
-
Synthesis of o-Phenylphenols
- Field : Medicinal Chemistry
- Application : 3-Fluorophenylboronic acid, a compound related to 3-Chloro-2,6-difluorophenylboronic acid, has been used in the synthesis of o-phenylphenols .
- Method : These compounds are synthesized via palladium-catalyzed cross-coupling reactions .
- Results : The resulting o-phenylphenols act as potent leukotriene B4 receptor agonists .
Safety And Hazards
The safety data sheet for 3-Chloro-2,6-difluorophenylboronic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(3-chloro-2,6-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMAOKOKSOKHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397533 | |
Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluorophenylboronic acid | |
CAS RN |
1031226-45-5 | |
Record name | 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,6-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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